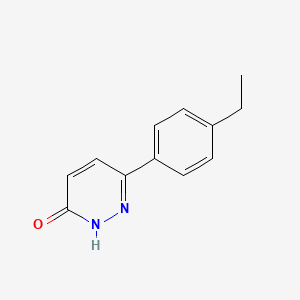

6-(4-Ethylphenyl)pyridazin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(4-Ethylphenyl)pyridazin-3-ol” is a chemical compound with a molecular weight of 200.24 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “6-(4-Ethylphenyl)pyridazin-3-ol” is1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure . Physical And Chemical Properties Analysis

“6-(4-Ethylphenyl)pyridazin-3-ol” is a solid substance . More detailed physical and chemical properties are not available in the search results .Applications De Recherche Scientifique

Synthesis Approaches and Chemical Properties :6-(4-Ethylphenyl)pyridazin-3-ol is part of a broader class of chemical compounds known for their heterocyclic structure and versatile chemical properties. The compound's synthesis often involves intricate chemical pathways. For instance, Alonazy et al. (2009) detailed the synthesis of related pyridazinones through the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. The resultant pyridazinones were further modified to yield various derivatives, although these compounds exhibited minimal antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Coelho et al. (2003) reported the synthesis of 6-phenyl-3(2H)-pyridazinones with varied alkynyl groups, achieved through a palladium-catalysed Sonogashira cross-coupling reaction (Coelho, Sotelo, & Raviña, 2003).

Bioactive Properties and Applications :The bioactive properties of 6-(4-Ethylphenyl)pyridazin-3-ol derivatives have been explored in various studies. Samanta et al. (2011) synthesized derivatives with anticonvulsant properties by reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes. Some of these derivatives demonstrated significant anticonvulsant activity (Samanta et al., 2011). Xu et al. (2008) synthesized and evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities, finding some compounds with potent herbicidal properties (Xu et al., 2008).

Pharmacological Significance :The compound and its derivatives have significant implications in pharmacology. Imran & Abida (2016) highlighted the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a close relative of 6-(4-Ethylphenyl)pyridazin-3-ol, in the development of cardio-active agents, with several derivatives either in clinical use or undergoing clinical trials (Imran & Abida, 2016). This underscores the potential of this compound class in contributing to cardiovascular therapeutics.

Advanced Applications in Material Science and Drug Delivery :Beyond bioactivity, the compound's derivatives also find applications in material science and drug delivery. Jin et al. (2015) developed an injectable formulation using MPEG-PDLLA micelles for a hydrophobic antitumor candidate-pyridazinone derivative, which showed enhanced antitumor activity and pharmacokinetic parameters (Jin et al., 2015).

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-Ethylphenyl)pyridazin-3-ol may interact with its targets to modulate calcium ion channels, but this is purely speculative and requires further investigation.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple pathways

Result of Action

As a pyridazinone derivative, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, analgesic, and antiplatelet effects . .

Propriétés

IUPAC Name |

3-(4-ethylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGYZYIXOIATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403407 |

Source

|

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)pyridazin-3-ol | |

CAS RN |

55901-96-7 |

Source

|

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)